
Thiomorpholin-3-one
Overview
Description
Thiomorpholin-3-one is an organic compound with the molecular formula C4H7NOS It is a sulfur-containing heterocycle, specifically a thiomorpholine derivative, where the sulfur atom is located at the 1-position and the carbonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholin-3-one can be synthesized through various methods. One notable method involves the [3 + 3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol. This reaction is carried out under mild conditions and provides a novel and rapid approach for the synthesis of this compound derivatives with moderate to good yields and wide functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Reaction with Triethyl Phosphite and Phosphoryl Chloride
Thiomorpholin-3-one undergoes a nucleophilic addition reaction with triethyl phosphite (P(OEt)₃) in the presence of phosphoryl chloride (POCl₃), yielding tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate (Compound 2 ) as the primary product . This reaction proceeds via a mechanism involving the formation of a transient enamine intermediate, which reacts with the phosphite nucleophile (Scheme 1).
Key Data:
Substrate | Reagents | Product | Yield | Reference |
---|---|---|---|---|
This compound | P(OEt)₃, POCl₃ | Tetraethyl bisphosphonate (2 ) | 87% |
Mechanistic Pathway :
-
Activation of the lactam carbonyl by POCl₃.
-
Generation of an enamine intermediate via keto-enol tautomerism.
-
Nucleophilic attack by triethyl phosphite at the α-carbon.
N-Substituted Derivatives and Dehydrophosphonate Formation
When the amide nitrogen of this compound is protected (e.g., with a benzyl group), the reaction pathway shifts toward the formation of diethyl N-benzyl-2,3-dehydrothiomorpholyl-3-phosphonate (Compound 6 ) . This product arises via a dehydrogenation process, likely involving a radical or carbocation intermediate.
Key Data:
Substrate | Reagents | Product | Yield | Reference |
---|---|---|---|---|
N-Benzyl-thiomorpholin-3-one | P(OEt)₃, POCl₃ | Dehydrophosphonate (6 ) | 73% |
Structural Confirmation :
Hydrolysis of Bisphosphonates
The bisphosphonate derivatives of this compound are hydrolytically unstable under acidic conditions. Treatment with concentrated HCl leads to degradation, but controlled hydrolysis using trimethylbromosilane (TMSBr) followed by methanolysis yields the corresponding thiomorpholine-3,3-diylbisphosphonic acid (Compound 4 ) .
Key Data:
Substrate | Hydrolysis Conditions | Product | Yield | Reference |
---|---|---|---|---|
Compound 2 | TMSBr, MeOH | Bisphosphonic acid (4 ) | 60% |
Characterization :
Comparative Reactivity with Morpholin-3-one
This compound exhibits distinct reactivity compared to its oxygen analog, morpholin-3-one:
Feature | This compound | Morpholin-3-one |
---|---|---|
Bisphosphonate Yield | 87% (Compound 2 ) | 58% (Compound 1 ) |
Hydrolysis Stability | Less stable; forms bisphosphonic acids | Similar degradation under HCl |
N-Substitution Effect | Favors dehydrophosphonates | Similar trend but lower yields |
The sulfur atom in this compound enhances nucleophilicity at the α-carbon, facilitating phosphonate addition .
Scientific Research Applications
Medicinal Chemistry Applications
Thiomorpholin-3-one and its derivatives have gained attention for their therapeutic potential. They are known to exhibit a range of biological activities, making them valuable in drug discovery and development.
Antimicrobial Activity
Research indicates that thiomorpholine derivatives possess significant antimicrobial properties. For example, studies have shown that compounds with thiomorpholine structures can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Target Organism | Minimum Inhibitory Concentration (μmol/mL) |
---|---|---|
This compound derivative | S. aureus | 0.0619 |
Related thiourea derivative | E. coli | 0.25 |
Anticancer Properties
This compound has also been investigated for its anticancer effects. Various studies have demonstrated its ability to inhibit cancer cell proliferation in different cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
MCF-7 | 0.62 | Raltitrexed |
HepG2 | 18.3 | Doxorubicin |
The mechanism of action may involve the inhibition of key enzymatic pathways or receptor interactions, such as telomerase activity, which is crucial for cancer cell growth .
Biological Research
This compound is being explored for its potential as a bioactive compound in various biological pathways. Its interactions with biological molecules make it a candidate for further investigation in drug design.
Dipeptidyl Peptidase IV Inhibition
One notable application is its role as a Dipeptidyl Peptidase IV inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). This inhibition can enhance insulin secretion and improve glycemic control .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of various chemicals and materials due to its reactivity and versatility.
Synthesis of Specialty Chemicals
This compound derivatives are used as building blocks in organic synthesis, contributing to the production of specialty chemicals and pharmaceuticals. Their unique structural properties allow for diverse applications in manufacturing processes .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of thiomorpholine derivatives against clinical isolates of S. aureus. The findings indicated that structural modifications significantly enhanced their antimicrobial potency, demonstrating the importance of chemical structure in pharmacological activity.
Anticancer Activity Screening
A comprehensive screening against various cancer cell lines revealed that several thiomorpholine derivatives exhibited over 80% inhibition in cell proliferation at low micromolar concentrations. This suggests their potential as lead compounds for cancer therapy .
Mechanism of Action
The mechanism of action of thiomorpholin-3-one involves its interaction with molecular targets through its sulfur and carbonyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Morpholin-3-one: Similar structure but contains an oxygen atom instead of sulfur.
Piperazin-2-one: Contains a nitrogen atom in place of sulfur and has a different ring structure.
Uniqueness: Thiomorpholin-3-one is unique due to the presence of sulfur, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in designing compounds with specific properties and functions .
Biological Activity
Thiomorpholin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as morpholines, characterized by a six-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its unique chemical reactivity and biological properties.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the compound's effectiveness against various bacterial strains. For instance, thiomorpholine derivatives demonstrated significant activity against Mycobacterium smegmatis, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 7.81 μg/mL .
- Antiviral Activity : Research indicates that certain thiomorpholine derivatives possess antiviral properties, particularly against HIV-1 strains. Compounds synthesized from thiomorpholine have shown promising results in inhibiting viral replication .
-
Enzyme Inhibition : this compound derivatives have been shown to inhibit several enzymes, including:
- Urease : Many screened compounds exhibited good urease inhibition activity, which is crucial for treating conditions like kidney stones .
- Acetylcholinesterase : Some derivatives showed moderate inhibition compared to standard drugs like donepezil, indicating potential in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Inhibition of Squalene Synthase : This enzyme plays a critical role in cholesterol biosynthesis; thus, its inhibition can lead to reduced cholesterol levels, making thiomorpholine derivatives potential candidates for managing hyperlipidemia .
- Binding Affinity Modulation : Computational studies suggest that modifications at specific positions on the thiomorpholine ring can enhance binding affinity to target enzymes without significantly affecting inhibitory activity .
Table 1: Biological Activity of Thiomorpholine Derivatives
Compound | Activity Type | MIC (μg/mL) | Reference |
---|---|---|---|
7b | Antimicrobial (M. smegmatis) | 7.81 | |
10a | Acetylcholinesterase Inhibition | Moderate | |
31a | Antiviral (HIV-1) | Excellent |
Case Study: Antiviral Screening
In a study focusing on the antiviral properties of thiomorpholine derivatives against HIV-1, compounds were synthesized and evaluated for their efficacy. Among the tested compounds, several displayed excellent activity, highlighting the potential for developing new antiviral agents based on this scaffold .
Case Study: Enzyme Inhibition
A series of thiomorpholine derivatives were evaluated for urease inhibition. The results indicated that these compounds could serve as effective urease inhibitors, which is significant in the context of treating urease-related disorders such as urinary tract infections and kidney stones .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Thiomorpholin-3-one and its derivatives in academic settings?
this compound can be synthesized via reactions with triethyl phosphite (TEP) and phosphoryl chloride (POCl₃) under argon at 0°C, producing bisphosphonate derivatives. Experimental protocols emphasize strict inert gas conditions to prevent oxidation and side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of this compound to TEP) and slow reagent addition to control exothermicity. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and crystallization from ethanol .
Q. How can researchers characterize the purity and structural identity of this compound derivatives?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and ring conformation. For example, this compound derivatives exhibit distinct doublets (e.g., J = 128.7 Hz for phosphonate groups in bisphosphonates) .
- X-ray Crystallography : To resolve bond angles and stereochemistry. Crystallographic data (e.g., CCDC 1888865–1888868) validate the chair conformation of the thiomorpholine ring and phosphonate geometry .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified under GHS hazard code H314 (causes severe skin burns). Required precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation.
- Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do reaction mechanisms differ between this compound and its oxygen/sulfur analogs (e.g., morpholin-3-one) in phosphonate synthesis?
this compound reacts with TEP via a Vilsmeier-Haack-type mechanism, forming bisphosphonates due to sulfur’s electron-withdrawing effects. In contrast, morpholin-3-one (oxygen analog) favors mono-phosphonate products under similar conditions. Computational studies suggest sulfur’s polarizability stabilizes intermediate carbocations, enabling bisphosphonate formation. Experimental data show 70–85% yields for this compound derivatives vs. <50% for morpholin-3-one .
Q. What strategies resolve contradictions in reported yields of this compound-derived bisphosphonates?
Yield discrepancies arise from substrate protection and reaction byproducts. For example, N-benzyl-thiomorpholin-3-one produces bisphosphonates in >80% yield, while unprotected analogs generate mixed products (e.g., 20% yield for N-phenyl derivatives). Mitigation strategies include:
- Substrate pre-protection : Benzyl or acetyl groups prevent unwanted side reactions.
- Byproduct analysis : TLC monitoring and GC-MS to identify competing pathways (e.g., ring-opening or oxidation) .
Q. Can computational modeling predict this compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model sulfur’s role in stabilizing transition states during phosphonate formation. Studies correlate sulfur’s polar surface area (29.1 Ų) with nucleophilic attack susceptibility at the carbonyl group. These models guide solvent selection (e.g., dichloromethane vs. THF) and predict regioselectivity in polyfunctional systems .
Q. Methodological Considerations
Q. How should researchers design experiments to compare this compound’s physicochemical properties with related heterocycles?
- LogD/pKa analysis : Use shake-flask or HPLC methods to measure partition coefficients (LogD = -0.62 at pH 7.4) and acidity (pKa = 14.34). Compare with morpholin-3-one (LogD = -1.2) to assess lipophilicity differences .
- Thermal stability : TGA/DSC to evaluate decomposition temperatures (e.g., this compound bisphosphonates degrade at >200°C) .
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., enzyme inhibition).
- Cluster analysis : Group derivatives by rotatable bonds (0 for rigid thiomorpholine core) and polar surface area to identify SAR trends .
Q. Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Detailed supplementary data : Include NMR spectra (raw and processed), crystallographic CIF files, and HRMS chromatograms.
- Stepwise reaction monitoring : Document timepoints for reagent addition, temperature fluctuations (±2°C), and stirring rates .
Q. What are the ethical considerations in publishing this compound research with negative or inconclusive results?
Properties
IUPAC Name |
thiomorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDRESWUAFAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174033 | |
Record name | 1,4-Tetrahydrothiazine-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20196-21-8 | |
Record name | 3-Thiomorpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20196-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Tetrahydrothiazine-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiomorpholinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Tetrahydrothiazine-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOMORPHOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK56OUS8CH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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